IW927

説明

特性

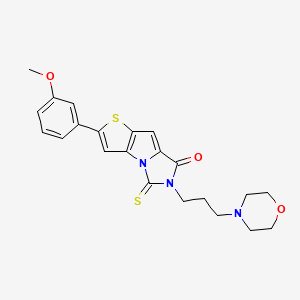

分子式 |

C22H23N3O3S2 |

|---|---|

分子量 |

441.6 g/mol |

IUPAC名 |

4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |

InChI |

InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3 |

InChIキー |

RQGIIRZJMKNCHS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

IW-927; IW 927; IW927; |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of IW927: A Photochemically Enhanced Inhibitor of TNF-α Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular effects of this compound.

Executive Summary

This compound is a small molecule antagonist of the TNF-α-TNF receptor 1 (TNFRc1) interaction. Its mechanism is distinguished by a light-dependent covalent modification of TNFRc1, which leads to a potent and irreversible inhibition of TNF-α signaling. In the absence of light, this compound binds reversibly to TNFRc1 with low affinity. However, upon photoactivation, it forms a covalent bond with the receptor, effectively blocking the binding of TNF-α and subsequent downstream signaling events, such as the phosphorylation of IκBα. This unique photochemical property provides a powerful tool for studying the TNF-α signaling cascade with high spatiotemporal control.

Introduction to TNF-α Signaling

Tumor necrosis factor-alpha is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. The biological effects of TNF-α are mediated through its interaction with two distinct cell surface receptors, TNFR1 (also known as TNFRc1) and TNFR2. The binding of trimeric TNF-α to TNFRc1 induces receptor trimerization and the recruitment of a series of intracellular adapter proteins, initiating a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dysregulation of TNF-α signaling is implicated in a wide range of inflammatory and autoimmune diseases.

Mechanism of Action of this compound

The mechanism of this compound can be understood as a two-step process: an initial reversible binding followed by a light-induced irreversible covalent modification.

Step 1: Reversible Binding (in dark conditions)

In the absence of light, this compound binds to TNFRc1 in a reversible manner with a relatively weak affinity.

Step 2: Photochemically Enhanced Covalent Binding (upon light exposure)

Upon exposure to light, the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one core of this compound is believed to undergo a photochemical reaction, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFRc1.[1] This covalent modification effectively and irreversibly blocks the binding of TNF-α to its receptor.

A close analog of this compound, IV703, was co-crystallized with TNFRc1, and the crystal structure confirmed the covalent linkage to Ala-62, a residue known to be involved in the binding of TNF-α.[1]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The inhibitory potency and binding characteristics of this compound have been determined through various in vitro assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | In the presence of light | [1] |

| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells, in the presence of light | [1] |

| Kd (Reversible binding to TNFRc1) | 40-100 µM | In dark conditions | [1] |

| Cytotoxicity | No significant cytotoxicity up to 100 µM | Ramos cells | [1] |

| Receptor Selectivity | No detectable binding to TNFRc2 or CD40 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information provided in the primary literature and general laboratory practices.

TNF-α-TNFRc1 Binding Assay

This assay is designed to measure the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFRc1.

Experimental Workflow:

Protocol:

-

Plate Coating: A 96-well microtiter plate is coated with a soluble form of recombinant human TNFRc1 overnight at 4°C.

-

Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound receptor.

-

Compound Addition: Serial dilutions of this compound in assay buffer are added to the wells. For light-dependent experiments, this step is performed under ambient light conditions. For dark conditions, the plate is protected from light.

-

Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for the binding of this compound to TNFRc1.

-

TNF-α Addition: A fixed concentration of Europium-labeled TNF-α is added to each well.

-

Second Incubation: The plate is incubated for an additional period (e.g., 1-2 hours) at room temperature to allow for the binding of TNF-α to the available TNFRc1.

-

Final Washes: The plate is washed extensively to remove unbound Europium-labeled TNF-α.

-

Signal Detection: An enhancement solution is added to each well, and the time-resolved fluorescence is measured using a suitable plate reader. The signal is proportional to the amount of TNF-α bound to the receptor.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

IκBα Phosphorylation Assay in Ramos Cells

This cell-based assay determines the functional consequence of TNFRc1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκBα.

Experimental Workflow:

Protocol:

-

Cell Culture: Human B-lymphoma Ramos cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period. This step is performed under light to enable the photochemical reaction.

-

TNF-α Stimulation: Cells are then stimulated with a sub-maximal concentration of recombinant human TNF-α for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.

-

Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκBα (e.g., anti-phospho-IκBα Ser32/36). A primary antibody against total IκBα or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

-

Data Analysis: The band intensities are quantified, and the level of phosphorylated IκBα is normalized to the total IκBα or the loading control. The IC50 value is determined by plotting the percentage of inhibition of IκBα phosphorylation against the this compound concentration.

Conclusion

This compound represents a novel class of TNF-α signaling inhibitors with a unique, light-dependent mechanism of action. Its ability to covalently modify TNFRc1 upon photoactivation provides a potent and irreversible blockade of the pro-inflammatory cascade. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, makes this compound a valuable tool for research in immunology and inflammation and a potential starting point for the development of new therapeutic agents.

References

The Discovery and Development of IW927: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of IW927, a small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. The information is compiled from publicly available scientific literature, with a focus on the seminal publication detailing its discovery.

Introduction to this compound

This compound is a member of the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class, identified as a potent inhibitor of the TNF-α-TNFRc1 protein-protein interaction.[1] The discovery of small molecule inhibitors for this target has been a significant challenge due to the large, flat interface of the protein-protein interaction.[1] this compound emerged from a chemical library screening effort as a promising lead compound.[1]

Mechanism of Action

This compound exhibits a unique "photochemically enhanced" mechanism of action.[1] Under ambient light conditions, it potently inhibits the binding of TNF-α to TNFRc1.[1] However, in the absence of light, its inhibitory activity is significantly attenuated.[1] This is because this compound binds reversibly to TNFRc1 with a relatively weak affinity.[1] Upon exposure to light, the molecule undergoes a photochemical reaction that leads to the covalent modification of the TNFRc1 receptor.[1]

Crystallographic studies of a close analog of this compound, IV703, revealed that this covalent modification occurs at the main-chain nitrogen of Alanine-62 (Ala-62) on the TNFRc1 receptor.[1] This residue is located in a region of the receptor known to be critical for the binding of TNF-α.[1] This covalent binding effectively and irreversibly blocks the interaction of TNF-α with its receptor, thereby inhibiting downstream signaling.

Signaling Pathway

The binding of TNF-α to TNFRc1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation of the inhibitory protein IκB, which then allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to block the TNF-α-stimulated phosphorylation of IκB, confirming its inhibitory effect on this signaling pathway.[1]

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related compound, IV703.

| Compound | Target Interaction | Assay | IC50 (nM) | Reference |

| This compound | TNF-α - TNFRc1 Binding | SPA-based binding assay | 50 | [1] |

| This compound | TNF-α induced IκB Phosphorylation | Western Blot in Ramos Cells | 600 | [1] |

| Compound | Binding Affinity (in dark) | Method | Kd (µM) | Reference |

| This compound | Reversible binding to TNFRc1 | Estimated from competition assays | 40-100 | [1] |

| IV703 | Reversible binding to TNFRc1 | Estimated from competition assays | 40-100 | [1] |

| Compound | Selectivity | Assay | Result | Reference |

| This compound | Binding to TNFRc2 | Not specified | No detectable binding | [1] |

| This compound | Binding to CD40 | Not specified | No detectable binding | [1] |

| Compound | Cytotoxicity | Cell Line | Concentration | Result | Reference |

| This compound | --- | Not specified | up to 100 µM | No cytotoxicity observed | [1] |

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, based on the information provided in Carter et al., 2001.

TNF-α/TNFRc1 Binding Assay

This assay was performed to measure the ability of compounds to inhibit the binding of TNF-α to its receptor, TNFRc1.

-

Principle: A Scintillation Proximity Assay (SPA) was used. Recombinant human TNFRc1 was coated onto SPA beads. Radiolabeled TNF-α was then added. When the radiolabeled TNF-α binds to the receptor on the beads, it comes into close proximity with the scintillant in the beads, producing a light signal that can be measured.

-

Methodology:

-

96-well plates were coated with wheat germ agglutinin.

-

SPA beads coupled with TNFRc1 were added to the wells.

-

Test compounds (like this compound) at various concentrations were added to the wells.

-

Radiolabeled [125I]TNF-α was added to initiate the binding reaction.

-

The plates were incubated to allow binding to reach equilibrium.

-

The plates were centrifuged, and the radioactivity was measured using a microplate scintillation counter.

-

The concentration of the compound that inhibits 50% of the TNF-α binding (IC50) was calculated.

-

Inhibition of TNF-α-Induced IκB Phosphorylation

This cell-based assay was used to determine the functional activity of this compound in blocking TNF-α signaling within a cell.

-

Principle: The phosphorylation of IκB is a critical step in the TNF-α signaling pathway. This assay measures the levels of phosphorylated IκB in cells treated with TNF-α in the presence or absence of the inhibitor.

-

Methodology:

-

Ramos cells (a human B-lymphocyte cell line) were cultured.

-

Cells were pre-incubated with various concentrations of this compound.

-

The cells were then stimulated with recombinant human TNF-α to induce IκB phosphorylation.

-

After a short incubation period, the cells were lysed to extract the proteins.

-

The total protein concentration in the lysates was determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE.

-

The separated proteins were transferred to a membrane (Western blotting).

-

The membrane was probed with an antibody specific for the phosphorylated form of IκB.

-

A secondary antibody conjugated to a detection enzyme was used to visualize the bands corresponding to phosphorylated IκB.

-

The intensity of the bands was quantified to determine the extent of inhibition of IκB phosphorylation, and the IC50 value was calculated.

-

Discovery and Development Workflow

The discovery of this compound followed a systematic workflow from initial screening to characterization of its mechanism of action.

Caption: Workflow for the discovery and initial characterization of this compound.

Summary and Future Directions

This compound was identified as a potent and selective small molecule inhibitor of the TNF-α-TNFRc1 interaction with a novel light-dependent mechanism of action. The discovery provided a proof-of-concept for the development of small molecule antagonists for this challenging therapeutic target. The crystallographic data of a close analog in complex with TNFRc1 offered a structural basis for the rational design of future, potentially non-photoreactive, inhibitors.

Publicly available information on the further preclinical or clinical development of this compound is limited. It is possible that the development of this specific compound was not pursued, potentially due to its photochemical properties which may have implications for therapeutic use. However, the insights gained from the discovery of this compound have likely informed the design and development of other small molecule inhibitors of the TNF-α pathway. The discovery of this compound remains a significant milestone in the pursuit of orally available, small molecule therapeutics for TNF-α-mediated inflammatory diseases.

References

In-Depth Technical Guide: IW927 Binding Affinity to TNFRc1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of IW927, a small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and Tumor Necrosis Factor Receptor 1 (TNFRc1) interaction. This document includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases. Its biological effects are primarily mediated through its interaction with two distinct receptors, TNFR1 (also known as TNFRc1) and TNFR2. The development of small molecule inhibitors that can selectively block the TNF-α/TNFRc1 signaling axis is a significant area of interest in drug discovery. This compound has been identified as a potent, photochemically enhanced inhibitor of this interaction.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 50 nM | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[1][2][3][4] |

| Kd (reversible) | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light.[1][2][4][5] |

| IC50 (functional) | 600 nM | Concentration of this compound required to inhibit 50% of TNF-α-induced IκB phosphorylation in Ramos cells.[1][3][4] |

This compound exhibits a unique "photochemically enhanced" mechanism of action.[1][3][4] In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[1][2][4][5] However, upon exposure to light, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1] This covalent modification has been mapped to the main-chain nitrogen of Ala-62 on TNFRc1, a residue implicated in TNF-α binding.[3][4] this compound demonstrates high selectivity for TNFRc1 over the related receptors TNFRc2 and CD40 and shows no cytotoxicity at concentrations up to 100 μM.[1][3][4]

Experimental Protocols

TNF-α–TNFRc1 Binding Assay

This protocol describes a solid-phase assay to determine the ability of this compound to inhibit the binding of TNF-α to TNFRc1.

Materials:

-

High protein-binding 96-well plates

-

Recombinant human TNFRc1

-

Europium-labeled human TNF-α (Eu-TNF-α)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Sodium Carbonate (Na2CO3) buffer (50 mM, pH 9.6)

-

This compound (or other test compounds)

-

Dimethyl Sulfoxide (DMSO)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Coating: Coat the wells of a high protein-binding 96-well plate with 20 ng of recombinant human TNFRc1 per well, diluted in 50 mM Na2CO3 buffer (pH 9.6). Incubate overnight at 4°C.[4]

-

Blocking: The following day, wash the wells with PBS. Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.[4]

-

Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compounds to the wells, ensuring the final DMSO concentration is 1%.[4]

-

Ligand Addition: Add Eu-TNF-α to each well at a final concentration of 2.4 nM, diluted in PBS containing 0.1% BSA.[4]

-

Incubation: Incubate the plate for a specified period (e.g., 2 hours) at room temperature, protected from light to assess reversible binding, or exposed to a light source to assess photochemical enhancement.

-

Washing: Wash the wells multiple times with PBS to remove unbound reagents.

-

Detection: Measure the time-resolved fluorescence of the bound Eu-TNF-α using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Iκ-B Phosphorylation Assay

This protocol outlines a cell-based assay to measure the functional effect of this compound on the TNF-α signaling pathway by assessing the phosphorylation of Iκ-B.

Materials:

-

Ramos cells (or other suitable cell line expressing TNFRc1)

-

Serum-free RPMI 1640 medium

-

Recombinant human TNF-α

-

This compound (or other test compounds)

-

Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (anti-phospho-IκB, anti-total-IκB, and a loading control like anti-β-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Preparation: Culture Ramos cells to the desired density. On the day of the experiment, resuspend 2 x 106 cells in 0.5 ml of serum-free RPMI 1640 medium.[4]

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15 minutes at room temperature.[4]

-

TNF-α Stimulation: Add recombinant human TNF-α to a final concentration of 2 ng/ml to stimulate the cells.[4]

-

Incubation: Incubate the samples for 5 minutes at 37°C.[4]

-

Cell Lysis: Immediately centrifuge the cells for 10 seconds at 10,000 rpm. Resuspend the cell pellet in 50 μl of ice-cold lysis buffer.[4]

-

Protein Quantification: Pellet the cell debris by centrifugation at 14,000 rpm for 5 minutes. Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).[4]

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-IκB and a loading control.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities for phospho-IκB and normalize to the loading control. The IC50 value is determined by plotting the percentage of inhibition of Iκ-B phosphorylation against the logarithm of the this compound concentration.

Visualizations

TNFRc1 Signaling Pathway and Inhibition by this compound

Caption: TNFRc1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for the TNF-α/TNFRc1 binding inhibition assay.

References

An In-Depth Technical Guide to the Photochemical Properties of the IW927 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a novel small molecule inhibitor that has garnered significant interest for its unique, light-dependent mechanism of action against the tumor necrosis factor-alpha (TNF-α) signaling pathway.[1][2] As a "photochemically enhanced" inhibitor, this compound offers a level of spatiotemporal control not achievable with conventional inhibitors, making it a valuable tool for research and a potential starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the photochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its use and characterization.

Core Mechanism of Action

This compound functions as an antagonist of the interaction between TNF-α and its receptor, TNFR1.[1][2] Its inhibitory activity is dramatically enhanced by exposure to light. In the absence of light, this compound binds to TNFR1 reversibly and with weak affinity.[1][2] However, upon photoactivation, the inhibitor forms a stable, covalent bond with the receptor, leading to potent and irreversible inhibition of TNF-α binding and downstream signaling.[1][2] Crystallographic studies have revealed that this covalent modification occurs at a specific site on the TNFR1 protein, the main-chain nitrogen of Alanine-62, a residue known to be involved in the binding of TNF-α.[1]

This light-induced covalent modification is the cornerstone of this compound's "photochemically enhanced" properties, allowing for precise control over its inhibitory activity.

Signaling Pathway Inhibition

The binding of TNF-α to TNFR1 initiates a signaling cascade that is central to the inflammatory response. A key step in this pathway is the phosphorylation of the inhibitor of kappa B (IκB), which leads to its degradation and the subsequent activation of the transcription factor NF-κB. This compound has been shown to effectively block this crucial step. By covalently modifying TNFR1, this compound prevents the conformational changes required for signal transduction, thereby inhibiting TNF-α-stimulated phosphorylation of IκB.[1][2]

Below is a diagram illustrating the targeted signaling pathway and the point of intervention by this compound.

Caption: Signaling pathway of TNF-α and the inhibitory action of this compound.

Quantitative Photochemical and Biological Data

A summary of the key quantitative data for the this compound inhibitor is presented in the table below. It is important to note that specific photochemical properties such as UV-Vis absorption maxima, fluorescence emission spectra, and quantum yield have not been reported in the currently available scientific literature.

| Parameter | Value | Conditions | Reference |

| IC₅₀ (TNF-α - TNFR1 Binding) | 50 nM | With light exposure | [1][2] |

| IC₅₀ (TNF-stimulated IκB Phosphorylation) | 600 nM | Ramos cells, with light exposure | [1][2] |

| K_d (Reversible Binding to TNFR1) | 40-100 µM | In the dark | [1][2] |

| Cytotoxicity | Not observed | Up to 100 µM in Ramos cells | [1][2] |

| UV-Vis Absorption Spectrum | Not Reported | - | - |

| Fluorescence Emission Spectrum | Not Reported | - | - |

| Quantum Yield of Photoactivation | Not Reported | - | - |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and study of this compound. The following sections provide methodologies for key experiments based on standard laboratory practices and the available information on this compound.

Protocol 1: Photochemical Cross-Linking of this compound to TNFR1

This protocol describes the general procedure for inducing the covalent binding of this compound to TNFR1 upon light exposure. The specific wavelength and intensity of the light source are critical parameters that require optimization for a given experimental setup.

Workflow Diagram:

Caption: Workflow for photochemical cross-linking of this compound to TNFR1.

Materials:

-

Purified recombinant TNFR1 protein

-

This compound inhibitor

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (optional)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Dilute the purified TNFR1 protein in PBS to the desired concentration.

-

-

Incubation:

-

In a microcentrifuge tube, mix the TNFR1 protein with the this compound solution to the final desired concentrations. Perform this step in the dark or under minimal light to prevent premature photoactivation.

-

Incubate the mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for reversible binding.

-

-

Photo-irradiation:

-

Place the reaction mixture under a UV lamp. The optimal wavelength and duration of exposure should be determined empirically, but a common starting point is 365 nm for several minutes.

-

-

Analysis of Covalent Adduct Formation:

-

Following irradiation, analyze the reaction mixture by SDS-PAGE to observe any shifts in the molecular weight of TNFR1, which may indicate covalent modification.

-

For precise identification of the covalent binding site, the protein can be subjected to proteolytic digestion followed by mass spectrometry analysis to identify the modified peptide containing Ala-62.

-

Protocol 2: Assay for Inhibition of TNF-α-Stimulated IκB Phosphorylation

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the TNF-α signaling pathway by quantifying the phosphorylation of IκBα using Western blotting.

Workflow Diagram:

Caption: Workflow for the IκB phosphorylation inhibition assay.

Materials:

-

Ramos B-lymphoma cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound inhibitor

-

Recombinant human TNF-α

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Light source for cell culture plates

Procedure:

-

Cell Culture and Plating:

-

Culture Ramos cells in complete RPMI-1640 medium.

-

Seed the cells in a multi-well plate at a suitable density and allow them to grow overnight.

-

-

Inhibitor Treatment and Photoactivation:

-

Treat the cells with varying concentrations of this compound. The treatment should be performed in the dark.

-

Expose the plate to a light source for a defined period to activate the inhibitor. Include a dark control to assess the baseline inhibition.

-

-

TNF-α Stimulation:

-

Following photoactivation, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκBα signal to the total IκBα signal for each sample to determine the extent of inhibition.

-

Conclusion

This compound represents a fascinating class of photochemically enhanced inhibitors with significant potential for both basic research and therapeutic development. Its light-dependent covalent mechanism of action allows for precise control over the inhibition of the TNF-α signaling pathway. While the fundamental biological activity of this compound is well-characterized, a more detailed investigation into its specific photochemical properties, such as its absorption and emission spectra and quantum yield, would further enhance its utility and our understanding of its unique mode of action. The experimental protocols provided in this guide offer a framework for researchers to explore and utilize the novel capabilities of this intriguing small molecule inhibitor.

References

An In-depth Technical Guide to the Structure-Activity Relationship of IW927, a Photochemically Enhanced Inhibitor of the TNF-α-TNFR1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This document details the quantitative data, experimental methodologies, and key structural insights that define the inhibitory action of this class of molecules.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. The interaction of TNF-α with its primary receptor, TNFR1, initiates a signaling cascade that leads to the activation of the NF-κB pathway, a key regulator of inflammatory responses. While biologic drugs that target TNF-α have proven clinically successful, the development of small-molecule inhibitors has been challenging.

This compound emerged from the screening of chemical libraries which identified N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as antagonists of the TNF-α-TNFR1 protein-protein interaction.[1] this compound exhibits potent inhibition of this interaction and subsequent downstream signaling. A unique characteristic of this class of inhibitors is their "photochemically enhanced" binding, where they bind reversibly to TNFR1 with micromolar affinity in the dark and then form a covalent bond upon exposure to light.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for this compound and its close analog, IV703. This data highlights the potency of these compounds in disrupting the TNF-α-TNFR1 interaction and inhibiting downstream cellular signaling.

| Compound | TNF-α-TNFRc1 Binding IC50 (nM) | IκB Phosphorylation IC50 (nM) | Reversible Binding Affinity (Kd, µM) | Notes |

| This compound | 50 | 600 | 40-100 | Potent photochemically enhanced inhibitor.[1] |

| IV703 | - | - | 40-100 | Close analog of this compound; used for co-crystallization with TNFRc1.[1] |

Signaling Pathway and Mechanism of Action

This compound acts by directly binding to TNFR1 and preventing the binding of TNF-α. This inhibition blocks the initiation of the downstream signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.

References

In Vitro Characterization of IW927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of IW927, a potent and photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Core Compound Properties

This compound is a small molecule antagonist of the TNF-α-TNFR1 protein-protein interaction. A key feature of this compound is its photochemically enhanced binding mechanism. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon photoactivation, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1]

Quantitative In Vitro Data Summary

The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.

| Parameter | Value | Cell Line / System | Notes |

| IC50 (TNF-α-TNFR1 Binding) | 50 nM | Biochemical Assay | Inhibition of Europium-labeled TNF-α binding to TNFR1.[1] |

| IC50 (IκB Phosphorylation) | 600 nM | Ramos Cells | Inhibition of TNF-α-stimulated IκB phosphorylation.[1] |

| Kd (Reversible Binding) | 40-100 µM | Biochemical Assay | Reversible binding affinity to TNFR1 in the absence of light.[1] |

| Cytotoxicity | No significant cytotoxicity observed up to 100 µM | Ramos Cells | Assessed after 24 hours of exposure.[1] |

| Selectivity | No detectable binding | Biochemical Assays | Tested against related cytokine receptors TNFRc2 and CD40.[1] |

Mechanism of Action: TNF-α-TNFR1 Signaling Inhibition

This compound exerts its inhibitory effect by directly interfering with the binding of TNF-α to its primary receptor, TNFR1. This interaction is the initial step in a signaling cascade that leads to the activation of the NF-κB transcription factor, a key regulator of inflammatory responses. By blocking this initial binding, this compound effectively prevents the downstream phosphorylation and subsequent degradation of the inhibitory protein IκBα. This maintains NF-κB in an inactive state in the cytoplasm, thereby suppressing the transcription of pro-inflammatory genes.

References

In-Depth Technical Guide: IW927 Selectivity for TNFR1 over TNFR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1) by the small molecule IW927, with a particular focus on its selectivity over Tumor Necrosis Factor Receptor 2 (TNFR2). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.

Introduction to TNFR1 and TNFR2 Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival.[1][2] It exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[3][4] While both receptors are activated by TNF-α, they trigger distinct and sometimes opposing downstream signaling pathways.

TNFR1 is ubiquitously expressed on most cell types and is considered the primary mediator of TNF-α's pro-inflammatory and apoptotic effects.[4] Its intracellular domain contains a "death domain" (DD) that, upon ligand binding, recruits a series of adaptor proteins to initiate signaling cascades leading to the activation of NF-κB, MAP kinases, and caspases.[2][3]

TNFR2 expression is more restricted, primarily found on immune cells, endothelial cells, and neurons.[3] It lacks a death domain and typically promotes cell survival, proliferation, and tissue regeneration.[1]

Given the divergent roles of these two receptors, selective inhibition of TNFR1 while preserving the potentially beneficial signaling of TNFR2 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1] this compound has emerged as a potent and selective small-molecule inhibitor of TNFR1.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a high degree of selectivity for TNFR1 over TNFR2. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target | Assay Type | Metric | Value | Reference |

| TNFR1 | TNF-α/TNFR1 Binding Assay | IC50 | 50 nM | [5] |

| TNFR1 | TNF-stimulated IκB Phosphorylation in Ramos Cells | IC50 | 600 nM | [5] |

| TNFR2 | Binding Assay | Binding | No detectable binding | [5] |

| CD40 | Binding Assay | Binding | No detectable binding | [5] |

Signaling Pathways

The differential signaling initiated by TNFR1 and TNFR2 is critical to understanding the therapeutic rationale for selective TNFR1 inhibition.

TNFR1 Signaling Pathway

Upon binding of TNF-α, TNFR1 trimerizes, leading to the recruitment of the adaptor protein TRADD to its intracellular death domain. TRADD then serves as a scaffold for the assembly of Complex I, which includes TRAF2, cIAP1/2, and RIPK1. This complex activates the IKK complex, leading to the phosphorylation and degradation of IκBα, and subsequent nuclear translocation of NF-κB, which promotes the expression of pro-inflammatory genes. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to caspase activation and apoptosis.

TNFR2 Signaling Pathway

TNFR2 activation, primarily by membrane-bound TNF-α, recruits TRAF2, which leads to the activation of the non-canonical NF-κB pathway and MAP kinase pathways, generally promoting cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound.

TNF-α/TNFR1 Binding Assay

This assay is designed to measure the ability of a compound to disrupt the interaction between TNF-α and TNFR1.

Principle: A competitive binding assay format is utilized. Recombinant human TNFR1 is immobilized, and labeled TNF-α is allowed to bind in the presence of varying concentrations of the test compound (this compound). The displacement of labeled TNF-α is measured to determine the inhibitory concentration (IC50) of the compound.

Materials:

-

Recombinant human TNFR1-Fc chimera

-

Biotinylated recombinant human TNF-α

-

Streptavidin-coated high-binding capacity microplates

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Detection Reagent (e.g., Europium-labeled anti-biotin antibody for TR-FRET)

-

This compound stock solution in DMSO

Procedure:

-

Coat streptavidin microplates with biotinylated TNF-α by incubating for 1 hour at room temperature.

-

Wash the plates three times with Wash Buffer to remove unbound TNF-α.

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of recombinant human TNFR1-Fc.

-

Incubate the plate for 2 hours at room temperature to allow for competitive binding.

-

Wash the plates three times with Wash Buffer.

-

Add the detection reagent (e.g., Europium-labeled anti-human IgG Fc antibody) and incubate for 1 hour at room temperature.

-

Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

TNF-stimulated IκB Phosphorylation in Ramos Cells

This cell-based assay measures the functional consequence of TNFR1 inhibition by assessing a key downstream signaling event.

Principle: Ramos cells, a human B lymphoma cell line, are stimulated with TNF-α to induce the TNFR1 signaling cascade, leading to the phosphorylation of IκBα. The ability of this compound to inhibit this phosphorylation is quantified.

Materials:

-

Ramos cells

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human TNF-α

-

This compound stock solution in DMSO

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-total IκBα, HRP-conjugated secondary antibodies

-

Western Blotting or ELISA reagents

Procedure:

-

Seed Ramos cells in a multi-well plate and culture overnight.

-

Pre-incubate the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 15 minutes.

-

Wash the cells with cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated IκBα and total IκBα in the lysates using Western blotting or a specific ELISA kit.

-

Quantify the band intensities (for Western blot) or absorbance values (for ELISA).

-

Normalize the phosphorylated IκBα signal to the total IκBα signal.

-

Calculate the percent inhibition of IκBα phosphorylation for each this compound concentration and determine the IC50 value.

Experimental Workflow

The general workflow for evaluating a selective TNFR1 inhibitor like this compound involves a multi-step process from initial binding assessment to functional cellular assays.

Conclusion

This compound is a potent and highly selective small-molecule inhibitor of TNFR1. The available data demonstrates its ability to disrupt the TNF-α/TNFR1 interaction and inhibit downstream signaling with no detectable binding to TNFR2. This selectivity profile makes this compound a valuable research tool and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune diseases, potentially avoiding the side effects associated with non-selective TNF-α blockade. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. raybiotech.com [raybiotech.com]

The Cellular Effects of IW927 on TNF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of IW927, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a photochemically enhanced antagonist of the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[1][2][3][4] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[2][3][4] A key feature of this compound is its light-dependent mechanism of action. In the absence of light, it binds reversibly to TNFR1 with weak affinity.[1][2][4] However, upon photoactivation, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2][4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the TNF-α/TNFR1 protein-protein interaction. This prevents the initiation of the downstream signaling cascade that leads to inflammation and other cellular responses.

Binding and Covalent Modification

This compound initially binds to TNFR1 in a reversible manner.[1][2][4] Upon exposure to light, a photochemical reaction occurs, resulting in the formation of a covalent linkage between the inhibitor and the receptor.[1][2][4] Crystallographic studies of a close analog, IV703, revealed that this covalent bond is formed with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFR1, a residue known to be critical for TNF-α binding.[2][3][4]

Downstream Signaling Inhibition

By blocking the binding of TNF-α to TNFR1, this compound effectively inhibits the subsequent downstream signaling events. A key pathway affected is the NF-κB signaling cascade. The binding of TNF-α to TNFR1 normally leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This compound has been shown to disrupt TNF-α-induced IκB phosphorylation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and properties of this compound.

| Parameter | Value | Cell Line/System | Reference(s) |

| Inhibition of TNF-α/TNFR1 Binding | |||

| IC₅₀ (Inhibition of TNF-α binding to TNFRc1) | 50 nM | In vitro | [1][2][3][4] |

| Inhibition of Downstream Signaling | |||

| IC₅₀ (Inhibition of TNF-α-stimulated IκB phosphorylation) | 600 nM | Ramos cells | [1][2][3][4] |

| Binding Affinity | |||

| Kd (Reversible binding to TNFRc1) | 40-100 μM | In vitro | [1][2][3][4] |

| Specificity and Cytotoxicity | |||

| Binding to TNFRc2 or CD40 | Not detectable | In vitro | [1][2][3][4] |

| Cytotoxicity | Not observed | Ramos cells | [1][2][3][4] |

Signaling Pathway Diagrams

The following diagrams illustrate the TNF signaling pathway and the mechanism of inhibition by this compound.

References

Probing the Conformational States of TNFR1 with IW927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor α (TNF-α) and its receptor, TNFR1. This document provides a comprehensive overview of this compound's mechanism of action, quantitative binding and inhibition data, detailed experimental protocols, and a conceptual framework for its application as a molecular probe to investigate the conformational dynamics of TNFR1.

Introduction to this compound and TNFR1 Signaling

Tumor Necrosis Factor Receptor 1 (TNFR1) is a critical cell surface receptor that mediates a wide range of cellular responses, including inflammation, apoptosis, and cell survival.[1] The binding of its ligand, TNF-α, initiates a signaling cascade that is tightly regulated by the conformational state of the receptor.[2][3] Dysregulation of the TNF-α/TNFR1 signaling pathway is implicated in numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[4]

This compound is a novel small molecule inhibitor that disrupts the interaction between TNF-α and TNFR1.[4] A key feature of this compound is its "photochemically enhanced" binding mechanism. In the absence of light, this compound binds reversibly to TNFR1 with micromolar affinity. However, upon exposure to light, it forms an irreversible covalent bond with the receptor, providing a powerful tool for studying receptor function.[4] This unique property also positions this compound as a potential probe for "trapping" and characterizing different conformational states of TNFR1.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound and its interaction with TNFR1.

| Parameter | Value | Description | Reference |

| IC50 (TNF-α Binding) | 50 nM | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1. | [4] |

| IC50 (IκB Phosphorylation) | 600 nM | Concentration of this compound required to inhibit 50% of TNF-α-stimulated IκB phosphorylation in Ramos cells. | [4] |

| Kd (Reversible Binding) | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light. | [4] |

| Selectivity | >2000-fold | Selectivity for TNFRc1 over the related receptors TNFRc2 and CD40. | [5] |

| Cytotoxicity | Not cytotoxic up to 100 μM | Concentration at which this compound does not exhibit significant toxic effects on cells. | [4] |

Mechanism of Action: A Dual-Mode Probe

This compound's utility as a probe for TNFR1 conformational states stems from its unique dual-binding mechanism. This allows for distinct experimental approaches to study the receptor.

-

Reversible Binding (Dark Conditions): In the absence of light, this compound acts as a traditional reversible inhibitor. This allows for the study of dynamic equilibrium and the characterization of the initial, non-covalent binding event. Standard biophysical techniques can be employed to measure its affinity and kinetics in this state.

-

Irreversible Covalent Modification (Light Conditions): Upon photoactivation, this compound forms a covalent bond with the main-chain nitrogen of Alanine-62 within the TNF-α binding site of TNFR1.[4] This irreversible binding can be used to "freeze" the receptor in a specific conformation, allowing for its isolation and characterization. This is particularly useful for identifying and studying transient or low-population conformational states that are difficult to capture with other methods.

This dual functionality allows researchers to first target a specific conformational state through reversible binding and then permanently label it for downstream analysis through photoactivation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and TNFR1. These protocols are based on established methods and the available information on this compound.

TNF-α/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a representative method for measuring the inhibition of TNF-α binding to TNFR1 by this compound, similar to the principles used in HTRF-based assays.

Materials:

-

Recombinant human TNFR1 (extracellular domain)

-

Biotinylated recombinant human TNF-α

-

Europium cryptate-labeled streptavidin

-

XL665-labeled anti-TNFR1 antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. It is crucial to perform this step in the dark to assess reversible inhibition.

-

Add 2 µL of the this compound dilution or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 2 µL of biotinylated TNF-α (e.g., at a final concentration of 1 nM) to each well.

-

Add 2 µL of recombinant TNFR1 (e.g., at a final concentration of 5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

For photo-crosslinking experiments, expose the plate to UV light (e.g., 365 nm) for a defined period (e.g., 5-15 minutes). For reversible binding, keep the plate in the dark.

-

Add 4 µL of a pre-mixed solution of Europium cryptate-labeled streptavidin and XL665-labeled anti-TNFR1 antibody in assay buffer.

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

IκBα Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation in a cell-based assay.

Materials:

-

Ramos cells (or other suitable cell line expressing TNFR1)

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human TNF-α

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Seed Ramos cells in a 6-well plate at a density of 1 x 106 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour in the dark.

-

For photo-crosslinking, expose the cells to UV light. For reversible inhibition, keep the cells in the dark.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL detection system.

-

Strip the membrane and re-probe with antibodies against total IκBα and β-actin for loading controls.

-

Quantify the band intensities to determine the relative levels of phospho-IκBα.

Recombinant TNFR1 Expression, Purification, and Crystallization (Representative Protocol)

The following is a representative protocol for the expression and purification of the TNFR1 extracellular domain for structural studies, as specific details for the IV703-TNFR1 structure are not fully available.[6]

Expression and Purification:

-

Clone the cDNA encoding the extracellular domain of human TNFR1 into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag.

-

Transform the expression vector into an E. coli strain (e.g., BL21(DE3)).

-

Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged TNFR1 from the soluble fraction using a Ni-NTA affinity column.

-

Elute the protein with an imidazole (B134444) gradient.

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

Crystallization (with IV703, an analog of this compound):

-

Concentrate the purified TNFR1 to 10-15 mg/mL.

-

Incubate the protein with a molar excess of IV703.

-

For covalent complex formation, expose the protein-ligand mixture to UV light.

-

Screen for crystallization conditions using the hanging drop vapor diffusion method at 20°C. A potential starting point for crystallization screens could be buffers containing PEG and various salts at different pH values.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

Cryo-protect the crystals before data collection.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to TNFR1 signaling and the use of this compound.

Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation.

Caption: Dual mechanism of action of this compound on TNFR1.

Caption: Experimental workflow for characterizing this compound and its use as a probe.

This compound as a Probe for TNFR1 Conformational States: A Conceptual Framework

The unique photochemical properties of this compound make it a valuable tool for dissecting the complex conformational landscape of TNFR1. By switching between reversible and irreversible binding modes, researchers can design experiments to explore different functional states of the receptor.

-

Mapping the Binding Site in Different Conformations: By applying photo-crosslinking under various conditions (e.g., in the presence or absence of other binding partners), it may be possible to identify subtle changes in the conformation of the this compound binding site.

-

Trapping Transient States: Receptors often transition through short-lived conformational states that are critical for their function. The ability to "freeze" the receptor in a particular state through covalent modification with this compound could allow for the structural and functional characterization of these transient intermediates. For example, one could hypothesize that this compound might preferentially bind to an "inactive" or "pre-activated" conformation of TNFR1. By irradiating the sample, this conformation could be trapped and subsequently analyzed.

-

Probing Allosteric Regulation: The binding of this compound to the TNF-α binding site could potentially influence the conformation of other regions of the receptor through allosteric mechanisms. By combining this compound labeling with other techniques, such as FRET or hydrogen-deuterium exchange mass spectrometry, it may be possible to map these allosteric changes and gain a deeper understanding of how different domains of TNFR1 communicate with each other.

While studies explicitly using this compound to delineate distinct conformational states of TNFR1 have yet to be published, its mechanism of action strongly suggests its potential in this area. Future research could leverage this tool to provide unprecedented insights into the dynamic nature of TNFR1 signaling.

Conclusion

This compound represents a significant advancement in the development of small molecule probes for studying TNFR1. Its potent inhibitory activity, selectivity, and unique photochemically enhanced binding mechanism provide a versatile platform for both therapeutic development and fundamental research. The ability to reversibly bind and then covalently modify TNFR1 opens up new avenues for investigating the conformational dynamics that govern its function. This technical guide provides a comprehensive resource for researchers seeking to utilize this compound to further unravel the complexities of TNFR1 signaling.

References

- 1. HTRF Human TNF-α / TNFR1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 2. Conformational states of TNFR1 as a molecular switch for receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Recombinant expression, purification and bioactivity characterization of extracellular domain of human tumor necrosis factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IW927 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a novel small molecule inhibitor that targets the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2] As a critical mediator of inflammatory pathways, the inhibition of the TNF-α/TNFRc1 signaling axis is a key therapeutic strategy for a range of autoimmune diseases and inflammatory conditions. What makes this compound a unique tool for research is its "photochemically enhanced" mechanism of action.[1][2] In the absence of light, this compound binds reversibly to TNFRc1, but upon exposure to light, it forms an irreversible covalent bond, providing a powerful method for spatiotemporal control of TNF-α signaling in experimental systems.[1]

Mechanism of Action

This compound potently disrupts the binding of TNF-α to TNFRc1.[1][2] The compound exhibits a dual-binding mechanism:

-

Reversible Binding: In dark conditions, this compound binds to TNFRc1 with a weak affinity.[1][2]

-

Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[1][2] This irreversible binding provides a sustained and potent inhibition of TNF-α signaling.

By blocking the TNF-α/TNFRc1 interaction, this compound effectively inhibits downstream signaling cascades, including the phosphorylation of IκB, a key step in the activation of the NF-κB pathway.[1][2] Notably, this compound is selective for TNFRc1 and does not show significant binding to the related cytokine receptors TNFRc2 or CD40.[1][2]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (TNF-α/TNFRc1 Binding Disruption) | - | 50 nM | [1][2] |

| IC50 (TNF-stimulated IκB Phosphorylation Inhibition) | Ramos | 600 nM | [1][2] |

| Kd (Reversible Binding Affinity in Dark) | - | 40-100 µM | [1] |

| Cytotoxicity (after 24h) | Ramos | No cytotoxicity up to 100 µM | [1] |

Signaling Pathway Diagram

Caption: this compound inhibits the TNF-α signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

-

General Cell Culture and Treatment with this compound

-

Cell Lines: Ramos (human Burkitt's lymphoma) or other suitable cell lines expressing TNFRc1.

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at an appropriate density for the specific assay.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Add the this compound-containing medium to the cells.

-

For photochemical activation, expose the cells to a standard laboratory light source for a designated period (e.g., 5-15 minutes). For dark control experiments, perform all steps in a dark room or with light-protected plates.

-

Proceed with the specific downstream assay.

-

Protocol for Inhibition of TNF-α-induced IκB Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation of IκB in response to TNF-α stimulation.

-

Materials:

-

Ramos cells

-

This compound

-

Recombinant human TNF-α

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Expose the plates to light for 15 minutes. For a dark control, keep a parallel set of plates in the dark.

-

Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting to detect phospho-IκBα, total IκBα, and β-actin.

-

Quantify the band intensities to determine the relative levels of IκBα phosphorylation.

-

Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on cultured cells.

-

Materials:

-

Ramos cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed Ramos cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 µM) and a vehicle control for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Experimental Workflow Diagram

Caption: General workflow for studying this compound in cell culture.

References

Application Notes and Protocols for IW927, a TNF-α-TNFR1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IW927, a potent, photochemically-enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document outlines the solubility and preparation of this compound for experiments, its mechanism of action, and detailed protocols for key in vitro assays.

Product Information

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Mechanism of Action | Inhibits the interaction between TNF-α and TNFR1. Disrupts TNF-α-induced IκB phosphorylation.[1][2] | |

| Binding Affinity | Binds reversibly to TNFRc1 with a weak affinity (Kd = 40-100 μM) and covalently modifies the receptor through a photochemical reaction.[1][2] | |

| IC50 | 50 nM for disrupting the binding of TNF-α to TNFRc1.[1] 600 nM for blocking TNF-stimulated phosphorylation of IκB in Ramos cells.[1] | |

| Cytotoxicity | No significant cytotoxicity observed at concentrations up to 100 μM in Ramos cells.[1] |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its activity.

| Parameter | Recommendation | Reference |

| Solubility | Soluble in DMSO at 10 mg/mL (22.65 mM) with the aid of ultrasonication and warming to 60°C. | |

| Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | |

| Solution Storage | Aliquot and store in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Mechanism of Action: TNF-α/NF-κB Signaling Pathway

This compound exerts its inhibitory effects by blocking the interaction of TNF-α with its receptor, TNFR1. This interaction is a critical initiating event in the canonical NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.

Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.

Experimental Protocols

In Vitro TNF-α/TNFR1 Binding Assay

This protocol is designed to quantify the inhibitory effect of this compound on the binding of TNF-α to TNFR1. Commercially available assay kits can be adapted for this purpose.

Materials:

-

Recombinant human TNF-α

-

Recombinant human TNFR1

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Coated 96-well plates (e.g., high-binding polystyrene)

-

Detection antibody (e.g., anti-human TNFR1-HRP conjugate)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with 100 µL/well of 1 µg/mL recombinant human TNF-α in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibitor and Receptor Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate or tubes, pre-incubate 50 µL of various concentrations of this compound with 50 µL of 0.5 µg/mL recombinant human TNFR1 for 30 minutes at room temperature.

-

Add 100 µL of the this compound/TNFR1 mixture to the TNF-α coated wells.

-

Include a positive control (TNFR1 without this compound) and a negative control (assay buffer only).

-

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL/well of HRP-conjugated anti-human TNFR1 antibody diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL/well of stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Inhibition of TNF-α-induced IκB Phosphorylation in Ramos Cells

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of IκB, a key downstream event in TNF-α signaling.

Materials:

-

Ramos cells (human Burkitt's lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Recombinant human TNF-α

-

This compound

-

Serum-free RPMI-1640 medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-IκBα (Ser32)

-

Primary antibody against total IκBα or a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding and Starvation: Seed 1-2 x 10^6 cells/well in a 6-well plate. Once cells reach the desired density, starve them in serum-free RPMI-1640 medium for 4-6 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

TNF-α Stimulation: Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 15-30 minutes. Include an unstimulated control.

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα or a loading control to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or loading control signal.

Cytotoxicity Assay in Ramos Cells

This protocol is to determine the cytotoxic effect of this compound on Ramos cells.

Materials:

-

Ramos cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Ramos cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells.

-